1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4/c13-9-1-2-12-15-11(8-17(12)5-9)7-16-4-3-10(14)6-16/h1-2,5,8,10H,3-4,6-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQECXAZGOCZJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Attachment of the Pyrrolidin-3-amine Moiety: The final step involves the nucleophilic substitution reaction between the chlorinated imidazo[1,2-a]pyridine and pyrrolidin-3-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Neurological Research
Research indicates that compounds similar to this compound may interact with neurotransmitter systems. This opens avenues for investigating its effects on neurological disorders such as anxiety and depression.
Inhibition of Kinases
The compound's structure suggests it may act as an inhibitor of specific kinases involved in signaling pathways related to inflammation and cancer progression. This aspect is particularly relevant given the increasing focus on targeted therapies in oncology.
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, this compound was found to significantly reduce cell viability in human breast cancer cell lines (MCF7) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
A series of experiments conducted against Gram-positive and Gram-negative bacteria demonstrated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Substituent Variations
- (6-Chloroimidazo[1,2-a]pyridin-2-yl)methylamine (CAS 379726-34-8): This analogue replaces the pyrrolidin-3-amine group with a simpler methylamine substituent.
5-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-isopropyl-4H-1,2,4-triazol-3-amine (Z1096199008) :
A thioether linkage connects the imidazo[1,2-a]pyridine core to a triazole ring. The isopropyl group introduces hydrophobicity, and the triazole moiety may enhance metabolic stability. Synthesized in 35% yield via coupling reactions, this compound has a higher molecular weight (334.85 g/mol) and distinct electronic properties compared to the target .
Core Heterocycle Modifications
N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine :
The imidazo[1,2-b]pyridazine core replaces imidazo[1,2-a]pyridine, altering the aromatic system’s size and electronic distribution. Despite retaining the pyrrolidin-3-amine group, the smaller molecular weight (217.27 g/mol) and methyl substituent suggest divergent pharmacokinetic profiles .6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine :
This compound features a phenyl and pyridinyl substituent at positions 3 and 2, respectively. The bulky aryl groups increase molecular weight (320.78 g/mol) and may improve target selectivity but reduce solubility compared to the pyrrolidine-containing target .
Table 1: Key Properties of Selected Analogues
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyridine | C₁₃H₁₆ClN₅ | 285.75 | Pyrrolidine enhances solubility; chloro optimizes electronic interactions |
| (6-Chloroimidazo[1,2-a]pyridin-2-yl)methylamine | Imidazo[1,2-a]pyridine | C₈H₉ClN₄ | 196.63 | Simplistic structure; limited steric hindrance |
| Z1096199008 | Imidazo[1,2-a]pyridine | C₁₂H₁₅ClN₆S | 334.85 | Thioether and triazole improve metabolic stability |
| 6-Chloro-N-phenyl-... | Imidazo[1,2-a]pyridine | C₁₈H₁₃ClN₄ | 320.78 | Bulky aryl groups enhance selectivity but reduce solubility |
| N-{2-methylimidazo[1,2-b]pyridazin-6-yl}... | Imidazo[1,2-b]pyridazine | C₁₁H₁₅N₅ | 217.27 | Smaller core; pyrrolidine retained for solubility |
Pharmacological Implications
- Pyrrolidine vs.
- Chloro Substituent : Common across analogues, the 6-chloro group likely enhances π-π stacking or halogen bonding with biological targets .
- Solubility : The pyrrolidine group in the target compound improves aqueous solubility relative to trifluoroethylamine or aryl-substituted analogues .
Biological Activity
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a chloroimidazo-pyridine moiety linked to a pyrrolidine amine. Its molecular formula is with a molecular weight of approximately 267.73 g/mol. The presence of the imidazo and pyridine rings contributes to its biological interactions.
Research indicates that compounds with imidazo[1,2-a]pyridine structures often interact with various biological targets, including:
- Enzymes: They may act as inhibitors or modulators of key enzymes involved in metabolic pathways.
- Receptors: They can bind to specific receptors, influencing signaling pathways critical for cellular function.
For instance, related compounds have been shown to inhibit the ENPP1 enzyme, which plays a role in immune regulation and cancer therapy by modulating the cGAS-STING pathway .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example:
- In vitro Studies: Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation .
- In vivo Efficacy: In animal models, certain derivatives have shown significant tumor growth inhibition rates when combined with immunotherapeutic agents like anti-PD-1 antibodies .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively. For instance, related compounds have been investigated for their effects on serotonin receptors, which are crucial in the treatment of anxiety and depression .
Case Studies
Case Study 1: ENPP1 Inhibition
A study identified imidazo[1,2-a]pyrazine derivatives that inhibited ENPP1 with IC50 values ranging from 5.70 to 9.68 nM. These compounds enhanced the expression of genes associated with immune response, indicating their potential use in cancer immunotherapy .
Case Study 2: Anticancer Activity
A series of oxadiazole derivatives were tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis at sub-micromolar concentrations. These findings underscore the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
